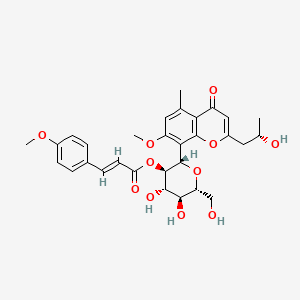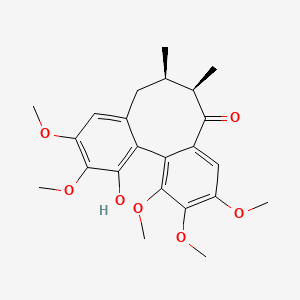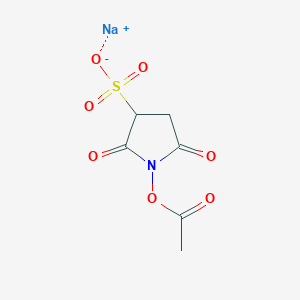
Salvileucalin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Salvileucalin A is a neo-clerodane related diterpenoid that can be isolated from the aerial parts of Salvia leucantha . This compound has garnered attention due to its unique structure and potential biological activities.
Preparation Methods
Salvileucalin A can be isolated from the aerial parts of Salvia leucantha . The synthetic routes for this compound involve complex organic synthesis techniques. One method involves the use of freshly dried solvents and reactions performed under a nitrogen atmosphere . Common solvents used include tetrahydrofuran, methylene chloride, diethyl ether, acetonitrile, toluene, and benzene
Chemical Reactions Analysis
Salvileucalin A undergoes various chemical reactions, including oxidation and intramolecular Diels-Alder reactions . Common reagents used in these reactions include rhodium(II) acetate, copper(II) acetylacetonate, and tetrakis(triphenylphosphine)palladium(0) . Major products formed from these reactions include other neo-clerodane diterpenoids such as salvileucalin B and salvileucalin C .
Scientific Research Applications
Salvileucalin A has been studied for its potential biological activities. It has shown cytotoxicity against A549 and HT-29 cells . Additionally, it has been investigated for its antimicrobial, antiprotozoal, antioxidant, phytotoxic, and insecticide effects . These properties make this compound a valuable compound for research in chemistry, biology, medicine, and industry.
Mechanism of Action
The mechanism of action of salvileucalin A involves its conversion to salvileucalin B via oxidation and an enzymatic intramolecular Diels-Alder reaction . The molecular targets and pathways involved in its biological activities are still under investigation, but its unique structure suggests potential interactions with various cellular targets.
Comparison with Similar Compounds
Salvileucalin A is structurally related to other neo-clerodane diterpenoids such as salvileucalin B, salvileucalin C, and salvileucalin D . These compounds share a similar core structure but differ in their specific functional groups and biological activities. This compound is unique due to its specific arrangement of functional groups and its potential for various biological activities.
Properties
Molecular Formula |
C20H16O5 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(3'S,4R)-3'-(furan-3-yl)-4'-methylidenespiro[3,5-dihydro-2-benzofuran-4,5'-6,7-dihydro-3H-2-benzofuran]-1,1'-dione |
InChI |
InChI=1S/C20H16O5/c1-11-16-14(19(22)25-17(16)12-5-8-23-9-12)4-7-20(11)6-2-3-13-15(20)10-24-18(13)21/h2-3,5,8-9,17H,1,4,6-7,10H2/t17-,20+/m1/s1 |
InChI Key |
RZECTVIURYBYDH-XLIONFOSSA-N |
Isomeric SMILES |
C=C1C2=C(CC[C@@]13CC=CC4=C3COC4=O)C(=O)O[C@@H]2C5=COC=C5 |
Canonical SMILES |
C=C1C2=C(CCC13CC=CC4=C3COC4=O)C(=O)OC2C5=COC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![acetamide;2-(6,20-diethyl-7,7,9,17,19,19-hexamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378153.png)
![2-oxidanyl-~{N}-[2,3,5,6-tetrakis(fluoranyl)-4-phenyl-phenyl]pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B12378160.png)


![dipotassium;[13-(2,5-dicarboxyphenyl)-7,7,19,19-tetramethyl-17-(sulfonatomethyl)-2-oxa-6,20-diazapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(22),3(12),4,8,10,13,15,17,20-nonaen-9-yl]methanesulfonate](/img/structure/B12378172.png)


![(2S,4R)-1-[(2S)-2-[5-[4-[[[6-[4-[4-[(4,4-dimethylpiperidin-1-yl)methyl]-2,5-difluorophenyl]-2-oxo-1,4,9-triazaspiro[5.5]undecan-9-yl]pyrimidin-4-yl]amino]methyl]phenyl]pent-4-ynoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12378197.png)



![2-[(1E,3E,5E)-5-[3-(5-carboxypentyl)-1,1-dimethyl-6,8-disulfobenzo[e]indol-2-ylidene]penta-1,3-dienyl]-1,1,3-trimethyl-8-sulfobenzo[e]indol-3-ium-6-sulfonate](/img/structure/B12378244.png)

